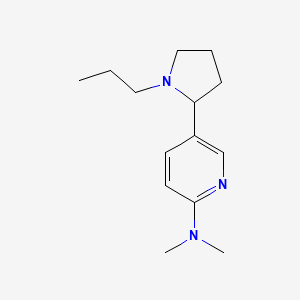![molecular formula C9H17NS B13014078 2-Thia-9-azaspiro[5.5]undecane](/img/structure/B13014078.png)
2-Thia-9-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thia-9-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature where a sulfur atom and a nitrogen atom are incorporated into a spirocyclic framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-9-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this route is more complex and expensive .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Prins cyclization reaction due to its efficiency and the ability to introduce various substituents at specific positions on the spiro ring .
Analyse Des Réactions Chimiques
Types of Reactions
2-Thia-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Applications De Recherche Scientifique
2-Thia-9-azaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Thia-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but contains an oxygen atom instead of sulfur.
1,3-Dioxane-1,3-dithiane spiranes: These compounds have similar spirocyclic frameworks but with different heteroatoms.
Uniqueness
2-Thia-9-azaspiro[5.5]undecane is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H17NS |
|---|---|
Poids moléculaire |
171.31 g/mol |
Nom IUPAC |
2-thia-9-azaspiro[5.5]undecane |
InChI |
InChI=1S/C9H17NS/c1-2-9(8-11-7-1)3-5-10-6-4-9/h10H,1-8H2 |
Clé InChI |
LQCWSLGNNYNHKY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCNCC2)CSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


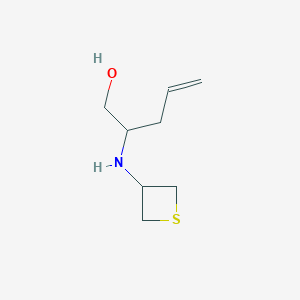
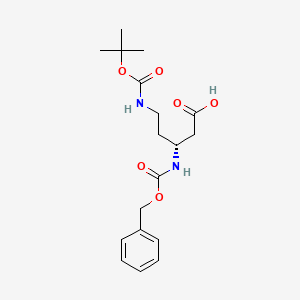



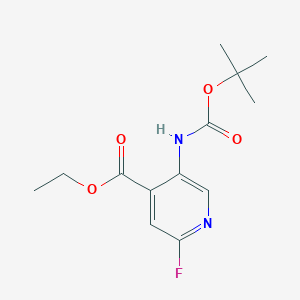
![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B13014030.png)
![(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13014035.png)
![N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13014040.png)
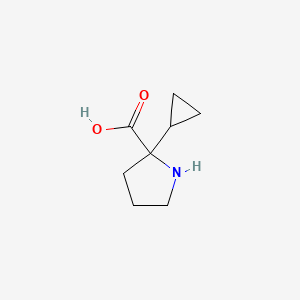


![Methyl2-[(azetidin-3-yl)methoxy]acetate](/img/structure/B13014063.png)
